3-Chloro-4-fluorobenzonitrile
Overview
Description
Synthesis Analysis
3-Chloro-4-fluorobenzonitrile can be synthesized through a variety of chemical reactions, including nitrification, diazotization, fluorination, reductive, and oxidation reactions. A notable method involves the halogen-exchange reaction between 3,4-dichlorobenzonitrile and potassium fluoride, indicating that 4-chloro-3-fluorobenzonitrile may serve as a key intermediate in the synthesis process. These methods offer high yields and purity, making them viable for industrial applications (Min, 2006), (Suzuki & Kimura, 1991).
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-fluorobenzonitrile and related compounds has been extensively analyzed using various spectroscopic techniques and quantum chemical calculations. Vibrational spectroscopy, including FT-IR and Raman spectra, alongside computational methods like density functional theory (DFT), provides insights into the geometric parameters, electronic properties, and molecular interactions of these compounds. These analyses reveal that the presence of chloro and fluoro substituents significantly influences the electronic structure and reactivity of the benzene ring (Sert, Çırak, & Ucun, 2013).
Chemical Reactions and Properties
3-Chloro-4-fluorobenzonitrile participates in various chemical reactions, reflecting its versatility as a synthetic intermediate. It has been employed in the synthesis of thioureas, demonstrating good herbicidal activity, and in the formation of nitrogenous heterocycles, indicating its potential in drug discovery and material science. The reactions highlight the compound's reactivity towards nucleophiles and electrophiles, showcasing its utility in constructing complex molecular architectures (Liu, 2006).
Scientific Research Applications
Arylation of Fluorinated Benzonitriles : A study demonstrated a new approach for arylating fluorinated benzonitriles, including 3-Chloro-4-fluorobenzonitrile, enabling the synthesis of cyanobiphenyls. This has potential applications in fluorinated cyanobisarenes (Peshkov et al., 2019).
Synthesis of Halo-Substituted Mercaptobenzonitriles : The compound is used in selective substitution reactions with chlorine or bromine, but not iodine, allowing for the synthesis of useful halo-substituted mercaptobenzonitriles at room temperature (Taldone et al., 2012).
Halogen-Exchange Fluorination : This method uses 3-Chloro-4-fluorobenzonitrile as a key intermediate in the synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles (Suzuki & Kimura, 1991).
Microwave Spectral Studies : The microwave spectrum of closely related compounds to 3-Chloro-4-fluorobenzonitrile reveals important rotational constants and structural details, which are critical in understanding the molecular properties (Dutta et al., 1986).
Vibrational Analysis for Structural Insights : Theoretical studies on similar compounds offer insights into the vibrational frequencies and geometric parameters, aligning well with experimental data. This is important for understanding the molecular structure and behavior (Sert et al., 2013).
Synthesis of Polyarylether Copolymers : Research has explored the synthesis of new alternating copolyethers containing pendent cyano groups using similar compounds. This method yields transparent, flexible films with high solvent resistance, indicating potential applications in materials science (Mercer et al., 1994).
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHXXQJJZKBZDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151794 | |
Record name | 3-Chloro-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluorobenzonitrile | |
CAS RN |
117482-84-5 | |
Record name | 3-Chloro-4-fluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117482845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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